molecular formula C8H12O2 B8529355 Octa-2,7-dienoic acid CAS No. 920749-83-3

Octa-2,7-dienoic acid

Cat. No. B8529355
Key on ui cas rn: 920749-83-3
M. Wt: 140.18 g/mol
InChI Key: NZEBVMIRSIBPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957825

Procedure details

The first step in the sequence in the pyrolysis of 3-hydroxy-1,5-hexadiene to prepare 5-hexenal which is reacted with malonic acid to form 2,7-octadienoic acid. The foregoing acid is esterified by treatment with diazomethane and the resulting methyl ester is reacted with the sodium salt of ethyl acetoacetate under the influence of sodium methoxide in a methanol menstruum to yield the sodium salt of methyl 6-(4pentenyl)-β-dihydroresorcylate. The dihydroresorcylate sodium salt is then brominated at low temperature to form methyl 3 -bromo-6-(4 -pentenyl)-β-dihydroresorcylate which is de-hydrobrominated by treatment with sodium ethoxide in an anhydrous ethanol menstruum to prepare ethyl 6-(4-pentenyl)-β-resorcylate. The foregoing resorcylate is reacted with benzyl chloride to yield ethyl 6-(4-pentenyl)-β-resorcylate dibenzyl ether which is treated with the sodium alcoholate of 4-penten-2 -ol to produce 4 -penten-2-yl 6-(4-pentenyl)-β -resorcylate dibenzyl ether. The foregoing compound is treated successively with 2,3-dimethyl-2-butylborane, carbon monoxide, sodium acetate solution, and hydrogen peroxide to form zearalanone dibenzyl ether. On Hydrogenation zearalanone dibenzyl ether is converted to (R,S)-zearalanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:5][CH:6]=C)[CH:3]=[CH2:4].C(=O)CCCC=C.[C:15]([OH:21])(=[O:20])[CH2:16][C:17](O)=O>>[C:15]([OH:21])(=[O:20])[CH:16]=[CH:17][CH2:6][CH2:5][CH2:2][CH:3]=[CH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C=C)CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCC=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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